molecular formula C5H8F2N4 B13156596 2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine

Cat. No.: B13156596
M. Wt: 162.14 g/mol
InChI Key: MXLCRSNYTVCTEC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine is a fluorinated organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the triazole ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine typically involves the reaction of a suitable precursor with a fluorinating agent and a triazole derivative. One common method includes the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide to form the triazole ring, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with azides.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal agent with a similar triazole structure.

    Voriconazole: Another antifungal with a triazole ring, used for serious fungal infections.

    2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: A compound with similar fluorinated and triazole features.

Uniqueness

2,2-Difluoro-3-(1H-1,2,3-triazol-1-yl)propan-1-amine is unique due to the specific positioning of the fluorine atoms and the triazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H8F2N4

Molecular Weight

162.14 g/mol

IUPAC Name

2,2-difluoro-3-(triazol-1-yl)propan-1-amine

InChI

InChI=1S/C5H8F2N4/c6-5(7,3-8)4-11-2-1-9-10-11/h1-2H,3-4,8H2

InChI Key

MXLCRSNYTVCTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CC(CN)(F)F

Origin of Product

United States

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